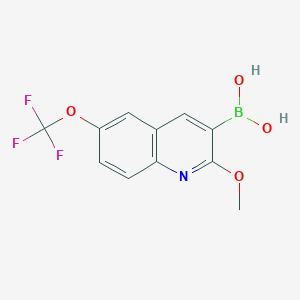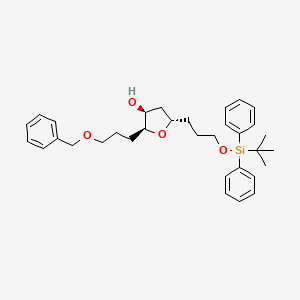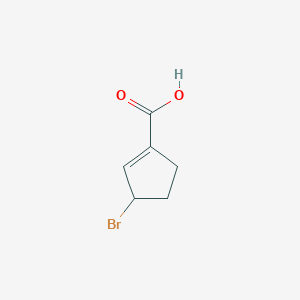![molecular formula C25H17N3O4S B13049439 2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate CAS No. 7243-09-6](/img/structure/B13049439.png)
2-[(1-phenyl-1H-pyrazol-4-yl)carbonyl]phenyl 8-quinolinesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate is a complex organic compound with a unique structure that combines a pyrazole ring, a quinoline ring, and a sulfonate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate typically involves multiple steps, starting with the preparation of the pyrazole and quinoline intermediates. One common method involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with 2-aminobenzophenone under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like sulfuric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of automated reactors. These methods can help to optimize reaction conditions, reduce waste, and improve yield.
Chemical Reactions Analysis
Types of Reactions
2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to a dihydroquinoline derivative.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like sodium iodide or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and pyrazole derivatives, which can have different functional groups attached to the core structure.
Scientific Research Applications
2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1H-pyrazole-4-carboxylic acid: A precursor in the synthesis of the target compound.
Quinoline-8-sulfonic acid: Another related compound with similar structural features.
2-(1-phenyl-1H-pyrazole-4-carbonyl)phenol: A structurally similar compound with different functional groups.
Uniqueness
2-(1-phenyl-1H-pyrazole-4-carbonyl)phenyl quinoline-8-sulfonate is unique due to its combination of a pyrazole ring, a quinoline ring, and a sulfonate group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it valuable for various applications in research and industry.
Properties
CAS No. |
7243-09-6 |
|---|---|
Molecular Formula |
C25H17N3O4S |
Molecular Weight |
455.5 g/mol |
IUPAC Name |
[2-(1-phenylpyrazole-4-carbonyl)phenyl] quinoline-8-sulfonate |
InChI |
InChI=1S/C25H17N3O4S/c29-25(19-16-27-28(17-19)20-10-2-1-3-11-20)21-12-4-5-13-22(21)32-33(30,31)23-14-6-8-18-9-7-15-26-24(18)23/h1-17H |
InChI Key |
XNEMUICNSDOGBT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C=C(C=N2)C(=O)C3=CC=CC=C3OS(=O)(=O)C4=CC=CC5=C4N=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




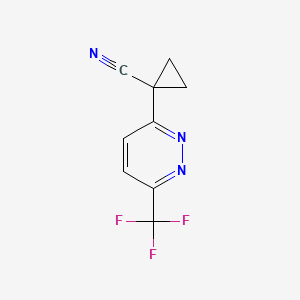
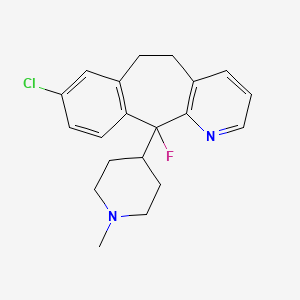

![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)


